4-Chloro-2-(methylthio)-6-(phenylmethyl)pyrimidine
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Overview
Description
4-Benzyl-6-chloro-2-methylsulfanylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and material science. The presence of benzyl, chloro, and methylsulfanyl groups in this compound makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-6-chloro-2-methylsulfanylpyrimidine can be achieved through several methods. One common approach involves the reaction of 4,6-dichloro-2-methylsulfanylpyrimidine with benzylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4,6-dichloro-2-methylsulfanylpyrimidine in an appropriate solvent such as dimethylformamide (DMF).
- Add benzylamine to the solution.
- Heat the reaction mixture to a temperature of around 80-100°C.
- Stir the mixture for several hours until the reaction is complete.
- Purify the product using column chromatography or recrystallization.
Industrial Production Methods
Industrial production of 4-benzyl-6-chloro-2-methylsulfanylpyrimidine may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-6-chloro-2-methylsulfanylpyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chloro group or to modify the benzyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, benzylamine, or thiourea can be used under basic conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Products include 4-benzyl-6-substituted-2-methylsulfanylpyrimidines.
Oxidation: Products include 4-benzyl-6-chloro-2-methylsulfinylpyrimidine or 4-benzyl-6-chloro-2-methylsulfonylpyrimidine.
Reduction: Products include 4-benzyl-2-methylsulfanylpyrimidine or 4-benzyl-6-chloro-2-methylpyrimidine.
Scientific Research Applications
4-Benzyl-6-chloro-2-methylsulfanylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe molecule for studying enzyme interactions and biochemical pathways.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-benzyl-6-chloro-2-methylsulfanylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and nucleic acid-binding proteins. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
4-Benzyl-6-chloro-2-methylsulfanylpyrimidine can be compared with other similar compounds such as:
4,6-Dichloro-2-methylsulfanylpyrimidine: Lacks the benzyl group, making it less versatile in certain reactions.
4-Benzyl-2-methylsulfanylpyrimidine: Lacks the chloro group, affecting its reactivity in nucleophilic substitution reactions.
6-Chloro-2-methylsulfanylpyrimidin-4-ol: Contains a hydroxyl group instead of a benzyl group, altering its chemical properties and applications.
The uniqueness of 4-benzyl-6-chloro-2-methylsulfanylpyrimidine lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Properties
Molecular Formula |
C12H11ClN2S |
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Molecular Weight |
250.75 g/mol |
IUPAC Name |
4-benzyl-6-chloro-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C12H11ClN2S/c1-16-12-14-10(8-11(13)15-12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
RXEPGHYKTVOIGQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)CC2=CC=CC=C2 |
Origin of Product |
United States |
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